3-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
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Overview
Description
3-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a complex organic compound known for its multifaceted applications in various scientific domains. This compound is characterized by its cyano group, benzamide backbone, and the presence of a benzo[c][1,2,5]thiadiazole moiety with a methyl substituent, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide typically involves several key steps:
Starting Materials: : Key starting materials include benzo[c][1,2,5]thiadiazole, benzamide, and cyano precursors.
Step-by-Step Synthesis
Step 1: : Synthesis begins with the modification of benzo[c][1,2,5]thiadiazole to introduce the methyl group.
Step 2: : The intermediate product is then subjected to reaction with an ethyl precursor, forming the 2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl group.
Step 3: : Finally, the cyano group is introduced through a substitution reaction with benzamide, resulting in the formation of the final product.
Industrial Production Methods: : In industrial settings, the production of this compound typically employs optimized reaction conditions to enhance yield and purity. This may involve the use of catalytic agents, controlled temperatures, and efficient purification techniques.
Types of Reactions
Oxidation: : Under oxidative conditions, the compound can form various oxidized derivatives.
Reduction: : Reduction reactions may yield products with altered functional groups.
Substitution: : The cyano and benzamide groups allow for various substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenated compounds, Grignard reagents.
Major Products Formed
Oxidation Products: : Oxidized variants of the benzo[c][1,2,5]thiadiazole moiety.
Reduction Products: : Reduced amide or nitrile groups.
Substitution Products: : Varied depending on the substituents introduced.
Chemistry
Organic Synthesis: : Utilized as an intermediate in the synthesis of more complex organic molecules.
Photochemistry: : Explored for its photophysical properties in light-absorbing materials.
Biology
Biomolecular Probes: : Used in the design of probes for studying biological pathways.
Enzyme Inhibition: : Investigated as a potential inhibitor of specific enzymes.
Medicine
Pharmaceutical Development: : Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry
Material Science: : Employed in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which 3-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide exerts its effects is multifaceted. Key mechanisms include:
Molecular Interaction: : The compound interacts with molecular targets through its functional groups, facilitating binding and subsequent biological activity.
Pathways Involved: : It may influence cellular pathways by modulating enzyme activity, gene expression, or cellular signaling processes.
Comparison with Similar Compounds
3-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide stands out due to its unique structural features. Comparisons with similar compounds include:
Structural Analogues: : Compounds with similar benzo[c][1,2,5]thiadiazole cores but different substituents.
Functional Analogues: : Compounds with similar functional groups (cyano and benzamide) but different core structures.
Similar Compounds
3-cyano-N-(2-(benzo[c][1,2,5]thiadiazol-1-yl)ethyl)benzamide
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1-yl)ethyl)benzamide
3-cyano-N-(2-(3-methylbenzo[c][1,2,5]thiadiazol-1-yl)ethyl)benzamide
This compound’s unique chemical structure and reactivity make it a subject of interest across various fields, from synthetic chemistry to applied biology and materials science. The ongoing research and applications continue to uncover new facets of its potential.
Properties
IUPAC Name |
3-cyano-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-20-15-7-2-3-8-16(15)21(25(20,23)24)10-9-19-17(22)14-6-4-5-13(11-14)12-18/h2-8,11H,9-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYQZAAYRXDDCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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